molecular formula C22H25N5O B2972118 N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2-naphthamide CAS No. 1797669-94-3

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2-naphthamide

Cat. No.: B2972118
CAS No.: 1797669-94-3
M. Wt: 375.476
InChI Key: FLPSUDMZAXMCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2-naphthamide (referred to herein as the target compound) is a synthetic small molecule identified in pharmacological research as a potent inhibitor of phospholipase D (PLD), an enzyme critical in lipid signaling pathways. This compound, also designated as VU0155056 (VU01) with the product number 857370P, features a pyrimidine core substituted with a dimethylamino group at position 4, a piperidine ring at position 2, and a 2-naphthamide moiety at position 5 . Its design leverages structural motifs common to PLD inhibitors, including a benzimidazolone-related pharmacophore linked to a piperidine-pyrimidine scaffold, which enhances binding affinity and selectivity .

Properties

IUPAC Name

N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-26(2)20-19(15-23-22(25-20)27-12-6-3-7-13-27)24-21(28)18-11-10-16-8-4-5-9-17(16)14-18/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPSUDMZAXMCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2-naphthamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and piperidinyl substituents. The final step involves the coupling of the pyrimidine derivative with 2-naphthamide under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrimidine or naphthamide rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different substituents on the pyrimidine or naphthamide rings.

Scientific Research Applications

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2-naphthamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound’s unique properties may be leveraged in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2-naphthamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino and piperidinyl groups can facilitate binding to specific sites on these targets, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Halopemide (HLP)

  • Structure : N-[2-[4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-4-fluoro-benzamide (product number 13205).
  • Comparison: Unlike the target compound’s naphthamide group, HLP incorporates a 4-fluoro-benzamide moiety. The chloro-substituted benzimidazolone in HLP may reduce off-target effects but also decreases solubility compared to the dimethylamino-pyrimidine system in VU01 .
  • Activity : HLP is a first-generation PLD inhibitor with moderate potency, primarily used in early-stage studies of lipid signaling .

FIPI

  • Structure : N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide (product number 13563).
  • The absence of a dimethylamino group on the pyrimidine ring may reduce its stability in vivo compared to VU01 .
  • Activity : FIPI exhibits broad-spectrum PLD inhibition but shows higher cytotoxicity in cellular models than VU01 .

VU0285655-1 (VU02)

  • Structure: N-{2-[4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}quinoline-3-carboxamide (product number 857372P).
  • Comparison: VU02 introduces a spirocyclic triazaspirodecane system instead of a piperidine-pyrimidine scaffold. The quinoline carboxamide group may improve membrane permeability but complicates synthetic accessibility relative to VU01’s naphthamide .

VU0359595 (VU03)

  • Structure : (1R,2R)-N-([S]-1-{4-[5-bromo-2-oxo-2,3-dihydro-1H-benzo(d)imidazol-1-yl]piperidin-1-yl}propan-2-yl)-2-phenylcyclopropanecarboxamide (product number 857371P).
  • Comparison : VU03 incorporates a brominated benzimidazolone and a cyclopropane-carboxamide, enhancing rigidity and target engagement. However, the bulky substituents may reduce metabolic stability compared to VU01’s simpler naphthamide .
  • Activity : VU03 is optimized for oral bioavailability, a trait less emphasized in studies on VU01 .

Structural Analogues from Patent Literature

Several patented compounds share structural motifs with the target compound, though their pharmacological targets may differ:

  • Example 86 (Patent Publication, 2019): N-(2-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide (MS(M+1):634). This compound replaces the naphthamide with a dimethylamino-benzamide and adds a quinoline-tetrahydrofuran system, likely targeting kinase pathways rather than PLD .
  • Preparation 7AU (Patent Publication, 2019): Features a nitro-substituted quinoline and tetrahydrofuran-oxy group, suggesting divergent therapeutic applications compared to VU01 .

Comparative Data Table

Compound Name Key Structural Features Target/Activity Notable Properties References
VU0155056 (VU01) 2-Naphthamide, dimethylamino-pyrimidine PLD1/PLD2 inhibition High solubility, robust in vitro activity
Halopemide (HLP) 4-Fluoro-benzamide, chloro-benzimidazolone PLD inhibition Moderate potency, early-stage tool
FIPI 5-Fluoro-indole carboxamide Broad PLD inhibition High cytotoxicity
VU02 Spirocyclic triazaspirodecane, quinoline Selective PLD2 inhibition Improved membrane permeability
VU03 Bromo-benzimidazolone, cyclopropane PLD inhibition, oral bioavailability Optimized for in vivo stability
Example 86 Dimethylamino-benzamide, quinoline Kinase inhibition (hypothesized) High molecular weight

Key Research Findings and Implications

  • The target compound’s 2-naphthamide group confers superior binding to PLD’s lipid-binding pocket compared to benzamide or indole-based analogues, as inferred from its designation as a lead compound in PLD studies .
  • Dimethylamino and piperidine substitutions enhance solubility and pharmacokinetic profiles relative to halogenated or spirocyclic derivatives like HLP and VU02 .

Biological Activity

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2-naphthamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C20H27N5O3
  • Molecular Weight : 373.47 g/mol

The presence of the dimethylamino group, piperidine ring, and naphthamide moiety contributes to its biological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .
  • Antitumor Activity : Preliminary studies suggest that benzamide derivatives, including this compound, may exhibit antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism appears to involve interference with DNA repair pathways, particularly through inhibition of poly(ADP-ribose) polymerase (PARP), which is essential for DNA damage response .

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into the design of more potent derivatives. Modifications in the piperidine and pyrimidine moieties can significantly affect the compound's affinity for target receptors and enzymes. For example:

ModificationEffect on Activity
Substitution on the piperidine ringEnhanced binding affinity to AChE
Variation in naphthamide structureIncreased cytotoxicity against cancer cell lines

1. In Vitro Studies on AChE Inhibition

A series of compounds structurally related to this compound were tested for their ability to inhibit AChE. The most potent inhibitors displayed IC50 values significantly lower than established drugs like rivastigmine, suggesting a promising avenue for further development .

2. Anticancer Efficacy

In a study evaluating the anticancer properties of various benzamide derivatives, this compound demonstrated notable efficacy against several cancer cell lines, including breast and lung cancer. The compound induced apoptosis and inhibited cell migration in vitro, highlighting its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.